molecular formula C12H13N3O3 B13687389 Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13687389
M. Wt: 247.25 g/mol
InChI Key: YWVWRTOLCBGMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate with triethyl orthoformate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antifungal and antibacterial agent.

    Agriculture: The compound can be used as a fungicide to protect crops from fungal infections.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves the inhibition of key enzymes in the target organisms. In fungi, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 5-(2-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 5-(2-Thienyl)-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Biological Activity

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl derivatives with triazole precursors. The structural characteristics can be confirmed through spectroscopic techniques such as NMR and mass spectrometry, which provide insights into the molecular framework and functional groups present in the compound.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antifungal Activity : The compound has shown promising antifungal properties against various strains of fungi. For instance, studies indicate that triazoles can inhibit the growth of Candida albicans with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole .
  • Antibacterial Properties : Research highlights that triazole derivatives demonstrate notable antibacterial effects against Gram-positive and Gram-negative bacteria. This compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, exhibiting MIC values comparable to or better than established antibiotics .
  • Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Its mechanism may involve the inhibition of specific enzymes associated with cancer cell proliferation. Molecular docking studies have suggested that the triazole ring can interact effectively with target proteins involved in cancer pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntifungalCandida albicansMIC: 0.0156 μg/mL
AntibacterialStaphylococcus aureusMIC: 0.125–8 μg/mL
AnticancerVarious cancer cell linesInhibition of cell proliferation

Case Studies

  • Antifungal Efficacy : A study demonstrated that this compound exhibited superior antifungal activity compared to fluconazole in vitro against several fungal strains. The compound's low MIC values indicate its potential as an effective antifungal agent .
  • Antibacterial Activity : In a comparative study against common bacterial pathogens, the compound showed significant inhibitory effects on both Gram-positive and Gram-negative strains. This suggests that it could serve as a valuable alternative in treating bacterial infections resistant to conventional antibiotics .
  • Cancer Research : In vitro studies have indicated that this triazole derivative may inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival. Further research is needed to elucidate its exact mechanisms and therapeutic potential in oncology .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,14,15)

InChI Key

YWVWRTOLCBGMDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2OC

Origin of Product

United States

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